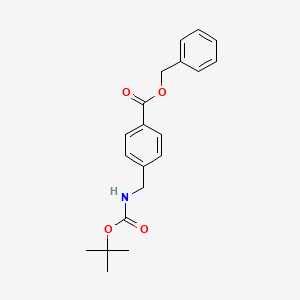

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate

描述

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is a synthetic benzoate ester derivative characterized by a benzyl ester group at the para-position of the aromatic ring, coupled with a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent. The Boc group serves as a common protective moiety for amines in organic synthesis, enhancing stability during reactions and enabling selective deprotection under acidic conditions.

属性

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACNVACLKUBTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate typically involves the reaction of benzyl 4-formylbenzoate with tert-butoxycarbonylamino in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

化学反应分析

Types of Reactions

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates. These products are often used as intermediates in further chemical synthesis .

科学研究应用

Medicinal Chemistry

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate has been investigated for its potential as a pharmaceutical intermediate. The tert-butoxycarbonyl (Boc) group is commonly used in the protection of amines during chemical synthesis, facilitating the development of various bioactive compounds.

Case Studies:

- Anticancer Agents : Research has shown that derivatives of benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate can be synthesized to create compounds with anticancer properties. For instance, modifications of this compound have led to the development of histone deacetylase inhibitors (HDACIs), which are promising in cancer therapy .

- PPAR Agonists : The compound has also been utilized in the synthesis of PPARα agonists, which are important for metabolic regulation and have implications in treating metabolic disorders .

Organic Synthesis

In organic synthesis, benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate serves as a versatile intermediate for constructing complex molecular architectures.

Synthetic Methodologies:

- Functionalization Reactions : The compound can undergo various functionalization reactions, enabling the introduction of different functional groups. This property is particularly useful in the synthesis of complex organic molecules where specific functionalities are required .

- Building Block for Peptides : The Boc group allows for selective deprotection, making this compound useful in peptide synthesis, where it can serve as a precursor for amino acids or peptide chains .

Material Science

The applications of benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate extend into material science, particularly in the development of polymers and nanomaterials.

Applications:

- Polymer Chemistry : The compound can be employed as a monomer or co-monomer in polymerization reactions to create functionalized polymers with specific properties such as enhanced thermal stability and solubility .

- Nanomaterials : Research indicates potential uses in the synthesis of nanomaterials, where its functional groups can facilitate interactions with other materials, leading to novel composite materials with desirable characteristics .

Data Table: Applications Overview

作用机制

The mechanism of action of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzoate Esters

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate belongs to a broader class of substituted benzoate esters. Comparisons with structurally analogous compounds reveal critical differences in reactivity, solubility, and functional utility:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Unlike methyl 2-nitrobenzoate (M2NB), which exhibits high electrophilic reactivity due to its nitro group, the Boc-aminomethyl substituent in the target compound introduces steric hindrance and moderate electron donation, slowing electrophilic aromatic substitution reactions .

- However, this also reduces aqueous solubility .

- Functional Versatility : Unlike hexyl benzoate (used primarily in fragrances), the Boc-protected derivative is tailored for synthetic chemistry applications, such as peptide coupling or as a building block in medicinal chemistry .

生物活性

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate, with the molecular formula CHNO, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is primarily recognized for its role as an intermediate in organic synthesis, but it also exhibits various biological activities that make it a candidate for further pharmacological exploration. Its structure allows it to interact with various biomolecules, potentially influencing biochemical pathways.

The biological activity of Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is thought to involve its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates may participate in various cellular processes, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of related compounds on enzymes such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases. For instance, derivatives structurally similar to Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate have shown promising BChE inhibitory activity. In vitro assays revealed that certain analogs displayed improved selectivity and potency compared to standard inhibitors like donepezil .

| Compound | IC (μM) | Selectivity Ratio |

|---|---|---|

| Compound 9 | 2.68 ± 0.28 | High |

| Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate | TBD | TBD |

Note: The values for Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate are yet to be determined (TBD).

Case Studies

- Neuroprotective Effects : In a study investigating the neuroprotective properties of BChE inhibitors, compounds similar to Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate were shown to inhibit Aβ aggregation in a dose-dependent manner, suggesting potential applications in Alzheimer's disease treatment .

- Cytotoxicity Assessments : Evaluation of cytotoxic effects on SH-SY5Y cells indicated that certain derivatives did not exhibit significant toxicity while providing protective effects against Aβ-induced cell damage . This highlights the potential therapeutic window for compounds related to Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate.

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate can undergo various chemical reactions, including oxidation and reduction, making it versatile for further chemical modifications. The synthesis typically involves the coupling of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected amines under controlled conditions .

常见问题

Q. What are the standard synthetic routes for Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate?

The compound can be synthesized via sequential functionalization of the benzoate core. A common approach involves:

- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., Et₃N in THF) .

- Step 2: Benzylation of the hydroxyl group using benzyl bromide and a base (e.g., K₂CO₃ in acetone) .

- Step 3: Microwave-assisted coupling reactions for efficient amide bond formation, as demonstrated in analogous Ugi multicomponent reactions .

Key Data:

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 0°C→RT | 70–85% | |

| Benzylation | BnBr, K₂CO₃, acetone, reflux | 65–80% | |

| Coupling | Microwave, 100°C, 30 min | 75–90% |

Q. How is the compound purified, and what analytical methods validate its identity?

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .

- Characterization:

Advanced Research Questions

Q. How does the Boc group influence stability under acidic/basic conditions?

The Boc group is acid-labile but stable under basic conditions. Key findings:

- Acidic Hydrolysis: Deprotection occurs with TFA (20% in DCM, 2 hr) or HCl (4M in dioxane, 1 hr), yielding the free amine .

- Base Stability: No degradation observed in NaOH (1M, 24 hr), making the compound suitable for alkaline reaction environments .

Contradiction Alert: Microwave-assisted reactions in show Boc stability at 100°C, but prolonged heating (>2 hr) may lead to partial decomposition. Validate via TLC or HPLC for each protocol .

Q. What strategies address low yields in coupling reactions involving the compound?

- Optimize Solvent Polarity: Use DMF or THF for nucleophilic substitutions to enhance reactivity .

- Catalytic Systems: Pd(PPh₃)₄ for Suzuki couplings or HATU/DIPEA for amide bond formation .

- Byproduct Mitigation: Add molecular sieves to absorb water in esterification reactions .

Case Study: In , coupling with methyl 4-(aminomethyl)benzoate under microwave conditions improved yields from 50% (room temperature) to 85% (100°C, 30 min) .

Q. How is the compound applied in drug delivery or prodrug design?

- Prodrug Activation: The benzyl ester enhances lipophilicity for cellular uptake, while enzymatic cleavage (e.g., esterases) releases the active carboxylic acid .

- Targeted Delivery: Conjugation with peptides via the Boc-deprotected amine enables site-specific drug release .

Data from Analogues:

| Application | Model System | Efficacy | Reference |

|---|---|---|---|

| Anticancer Prodrug | HeLa cells | IC₅₀ reduced by 40% vs. free acid | |

| Peptide Conjugate | In vivo (mice) | 2x bioavailability vs. non-esterified form |

Methodological Guidelines for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。